molecular formula C16H8Cl2N4 B2375527 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-67-2

4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2375527
CAS No.: 320417-67-2
M. Wt: 327.17
InChI Key: QRWIMUFMRSENIA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridinyl Group: This step may involve coupling reactions facilitated by catalysts such as palladium.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitriles to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and pyridinyl groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4/c17-12-3-1-10(2-4-12)14-13(9-19)15(18)22-16(21-14)11-5-7-20-8-6-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWIMUFMRSENIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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